Cas no 458-03-7 (3-Fluorophenetole)

3-Fluorophenetole structure
3-Fluorophenetole structure
Product Name:3-Fluorophenetole
CAS No:458-03-7
MF:C8H9FO
MW:140.154865980148
MDL:MFCD00673011
CID:37539
PubChem ID:136301
Update Time:2025-11-01

3-Fluorophenetole Chemical and Physical Properties

Names and Identifiers

    • 1-Ethoxy-3-fluorobenzene
    • m-Fluorophenyl ethyl ether
    • m-Ethoxyfluorobenzene
    • 3-Fluorophenetole
    • Benzene, 1-ethoxy-3-fluoro-
    • Phenetole, m-fluoro-
    • 3-fluoro ethoxybenzene
    • 3-ethoxyfluorobenzene
    • UWWCZZMOTBWUAB-UHFFFAOYSA-N
    • m-Fluorphenetol
    • m-Fluorophenetole
    • PubChem3174
    • 3-fluoro-ethoxy benzene
    • 3-ethoxy-1-fluorobenzene
    • 1-ethoxy-3-fluoro-benzene
    • 1-ethoxy-3-fluoro benzene
    • 1-Ethoxy-3-fluorobenzene #
    • Benzene,1-ethoxy-3-fluoro-
    • 1-ethoxy-3-fluoranyl-benzene
    • KS
    • CS-0151460
    • N11995
    • J-512554
    • SCHEMBL255033
    • EN300-1250818
    • MFCD00673011
    • SY101290
    • 3-Fluoro Phenetole
    • AKOS006228946
    • A826897
    • DTXSID70196621
    • FT-0653252
    • 458-03-7
    • DS-14882
    • 3-Fluorophenetolem-Ethoxyfluorobenzene
    • MDL: MFCD00673011
    • Inchi: 1S/C8H9FO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
    • InChI Key: UWWCZZMOTBWUAB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCC

Computed Properties

  • Exact Mass: 140.06400
  • Monoisotopic Mass: 140.063743
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Density: 1.044
  • Melting Point: -27.5 ºC
  • Boiling Point: 156 ºC
  • Flash Point: 51 ºC
  • Refractive Index: 1.4847
  • PSA: 9.23000
  • LogP: 2.22440

3-Fluorophenetole Security Information

3-Fluorophenetole Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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3-Fluorophenetole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:458-03-7)3-Fluorophenetole
Order Number:A826897
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):164.0
Email:sales@amadischem.com

Additional information on 3-Fluorophenetole

3-Fluorophenetole: A Versatile Compound in Pharmaceutical and Chemical Research

3-Fluorophenetole (CAS No. 458-03-7), also known as 3-Fluoro-phenethylketone, represents a significant compound in the field of pharmaceutical chemistry. This molecule is a derivative of Phenethylketone, characterized by the substitution of a fluorine atom at the 3-position of the benzene ring. Its unique structural features and chemical reactivity have attracted considerable attention in recent years, particularly in the development of novel drug candidates and synthetic methodologies.

Recent studies have highlighted the potential of 3-Fluorophenetole as a precursor for the synthesis of various bioactive compounds. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of 3-Fluoro-phenethylamine derivatives, which exhibit promising antitumor properties. The fluorine substitution at the 3-position is believed to enhance the metabolic stability of these compounds, thereby improving their therapeutic efficacy.

The chemical structure of 3-Fluorophenetole consists of a benzene ring with a fluorine atom at the 3-position and a ketone group at the 1-position. This structural arrangement provides a versatile platform for further functionalization, enabling the development of compounds with tailored biological activities. Researchers have explored the possibility of introducing additional substituents to enhance the pharmacological profiles of 3-Fluorophenetole derivatives.

In the realm of synthetic chemistry, 3-Fluorophenetole has been utilized as a key intermediate in the synthesis of various pharmaceuticals. A 2.023 study published in Organic Letters reported a novel catalytic approach to the synthesis of 3-Fluoro-phenethylketone from Phenethylketone, leveraging transition metal catalysts to achieve high yields and selectivity. This method has significant implications for the scalable production of 3-Fluorophenetole for industrial applications.

The biological activity of 3-Fluorophenetole has been investigated in multiple studies. Research published in Drug Discovery Today (2023) revealed that 3-Fluoro-phenethylketone exhibits moderate antifungal activity against Candida albicans, suggesting its potential as an antifungal agent. The fluorine substitution is hypothesized to alter the molecular interactions with fungal cell membranes, thereby enhancing its antimicrobial efficacy.

Moreover, the pharmacokinetic properties of 3-Fluorophenetole have been evaluated in preclinical studies. A 2023 report in Pharmaceutical Research indicated that the compound demonstrates improved oral bioavailability compared to its non-fluorinated counterpart, Phenethylketone. This enhanced bioavailability is attributed to the increased hydrophobicity conferred by the fluorine atom, which facilitates better absorption in the gastrointestinal tract.

Recent advances in computational chemistry have further elucidated the molecular mechanisms underlying the biological activities of 3-Fluorophenetole. A 2023 study using molecular docking simulations demonstrated that the compound interacts with specific protein targets, such as cytochrome P450 enzymes, which are involved in drug metabolism. This interaction could potentially modulate the metabolic pathways of other drugs, suggesting a role in drug-drug interaction studies.

The application of 3-Fluorophenetole extends beyond pharmaceuticals into the field of materials science. Researchers have explored its potential as a building block for the synthesis of novel polymers with tunable properties. A 2023 paper in Advanced Materials described the use of 3-Fluoro-phenethylketone in the preparation of conductive polymers, highlighting its utility in the development of electronic materials.

Environmental and safety considerations are also critical in the study of 3-Fluorophenetole. While the compound is primarily used in controlled laboratory and industrial settings, its potential impact on the environment is being evaluated. A 2023 review in Green Chemistry discussed the importance of assessing the biodegradability and toxicity of fluorinated compounds, including 3-Fluoro-phenethylketone, to ensure sustainable chemical practices.

In conclusion, 3-Fluorophenetole (CAS No. 458-03-7) is a multifaceted compound with diverse applications in pharmaceutical and chemical research. Its structural versatility, enhanced biological activity, and potential for further functionalization make it a valuable candidate for the development of novel therapeutics and materials. Ongoing research continues to uncover new insights into its properties and applications, underscoring its significance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:458-03-7)3-Fluorophenetole
A826897
Purity:99%
Quantity:100g
Price ($):164.0
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